7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione

Chemoselective cross-coupling Quinazoline functionalization Sequential palladium catalysis

7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione (CAS 2241721-74-2, molecular formula C₈H₃BrFIN₂O₂, molecular weight 384.93 g·mol⁻¹) is a polyhalogenated heterocycle derived from the quinazoline-2,4(1H,3H)-dione core. The compound features three distinct halogen substituents—bromine at position 7, fluorine at position 8, and iodine at position 6—on the benzo-fused ring, providing a densely functionalized scaffold.

Molecular Formula C8H3BrFIN2O2
Molecular Weight 384.93 g/mol
Cat. No. B11765266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione
Molecular FormulaC8H3BrFIN2O2
Molecular Weight384.93 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1I)Br)F)NC(=O)NC2=O
InChIInChI=1S/C8H3BrFIN2O2/c9-4-3(11)1-2-6(5(4)10)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)
InChIKeyFCDTXFXVRFUWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione: A Trihalogenated Quinazoline-2,4-dione Building Block for Targeted Medicinal Chemistry


7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione (CAS 2241721-74-2, molecular formula C₈H₃BrFIN₂O₂, molecular weight 384.93 g·mol⁻¹) is a polyhalogenated heterocycle derived from the quinazoline-2,4(1H,3H)-dione core . The compound features three distinct halogen substituents—bromine at position 7, fluorine at position 8, and iodine at position 6—on the benzo-fused ring, providing a densely functionalized scaffold . It has been explicitly employed as a synthetic intermediate in the manufacture of G12C mutant KRAS inhibitors, as documented in patent WO2018143315A1 , making it a component of active pharmaceutical development programs.

Why In-Class Quinazoline-2,4(1H,3H)-diones Cannot Substitute for 7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione


Halogenated quinazoline-2,4-diones share a common core but their synthetic utility and biological relevance are dictated by the precise identity and positioning of halogen atoms . The Br(7)/F(8)/I(6) triad in the title compound provides three electronically and sterically distinct coupling handles that enable stepwise orthogonal cross-coupling chemistry; analogues such as 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (CAS 2765352-55-2) lack the iodine atom at C6 and therefore cannot support the same sequential functionalization strategy . Furthermore, the specific substitution pattern is embedded in proprietary synthetic routes towards KRAS G12C inhibitors protected by WO2018143315A1 , meaning that a different halogen arrangement will not map onto the same patent-defined intermediates and would require revalidation of the entire synthetic sequence. For purchasing and research purposes, direct replacement with a generic in-class analogue inevitably leads to divergent synthetic outcomes and loss of access to the validated pharmacophore space.

Quantitative Differentiators of 7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione vs. Closest Analogs


Three Orthogonal Cross-Coupling Handles (I/Br/F) vs. One or Two in Closest Analogues

The title compound possesses three halogen substituents with well-established reactivity order in palladium-catalysed cross-coupling: I (fastest) > Br ≫ F (essentially inert under standard Suzuki–Miyaura or Sonogashira conditions) . The closest commercially available analogue, 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (CAS 2765352-55-2), carries only two halogens (Br and F) and therefore offers a single reactive coupling site under standard conditions . The iodine atom at C6 in the target compound serves as a selective first coupling site, leaving the bromine at C7 for a subsequent orthogonal transformation—a strategy experimentally validated for structurally related 2-aryl-6-bromo-4-chloro-8-iodoquinazolines, where Sonogashira coupling proceeded site-selectively at the 8-iodo position in yields exceeding 85%, followed by Suzuki–Miyaura coupling at the 6-bromo position .

Chemoselective cross-coupling Quinazoline functionalization Sequential palladium catalysis

Explicit Intermediate in Patent-Protected KRAS G12C Inhibitor Synthesis (WO2018143315A1)

The compound is unequivocally listed as a synthetic intermediate in Example 7 of patent WO2018143315A1, assigned to Astellas Pharma Inc., where it is elaborated into 7-{7-bromo-8-fluoro-6-iodo-2-[(1-methylpiperidin-4-yl)oxy]quinazolin-4-yl}-2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester (3.3 g isolated) en route to G12C mutant KRAS inhibitors . No commercially available analogue with a different halogen substitution pattern (e.g., 7-bromo-8-fluoro-, 6-iodo-8-fluoro-, or 6,8-dibromo-quinazoline-2,4-dione) can serve as a drop-in replacement because the specific Br/F/I arrangement is required by the patent's synthetic sequence.

KRAS G12C inhibitor Cancer drug development Patent intermediate

Predicted Density: 2.350 g/cm³ – Heavier than All Non-Iodinated Analogues

The predicted density of 2.350 ± 0.06 g/cm³ (calculated by ACD/Labs Percepta) is attributable to the heavy iodine atom (atomic mass 126.9 Da) at position 6. This value is substantially higher than that of the non-iodinated analogue 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione (molecular weight 259.03 g/mol, estimated density ~1.9 g/cm³ based on molecular volume scaling) . The 0.45 g/cm³ difference directly impacts unit conversions between mass and volume for solution preparation, formulation development, and shipping weight calculations.

Physical property Density Material handling

Stringent Cold-Chain Storage Requirement (2–8 °C) Versus Room-Temperature Stability of Non-Iodinated Analogues

The title compound requires storage under sealed, dry conditions at 2–8 °C , consistent with the known tendency of aryl iodides to undergo thermal or photolytic deiodination more readily than their bromo or chloro counterparts. In contrast, 7-bromo-8-fluoroquinazoline-2,4(1H,3H)-dione is shipped and stored at room temperature . This 20 °C difference in storage temperature is a direct consequence of the iodine substituent and imposes distinct handling and inventory management requirements for procurement.

Storage stability Cold-chain logistics Iodine lability

Primary Research and Industrial Application Scenarios for 7-Bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione


Successive Palladium-Catalysed Cross-Coupling for Diversified Quinazoline Libraries

Leveraging the orthogonal reactivity of the I, Br, and F substituents [see Section 3, Evidence Item 1], medicinal chemistry teams can execute a three-step sequential functionalisation: (i) Sonogashira coupling at the 6-iodo position under mild conditions (~50 °C, CuI/Pd cat.), (ii) Suzuki–Miyaura coupling at the 7-bromo position (80 °C), and (iii) optional late-stage nucleophilic aromatic substitution at the 8-fluoro position under forcing conditions if desired . This protocol generates highly diverse compound libraries from a single building block, accelerating hit-to-lead optimisation for kinase targets.

Synthesis of Patent-Specified KRAS G12C Inhibitor Intermediates for Oncology Programmes

The compound is explicitly employed in WO2018143315A1 to construct spirocyclic quinazoline-diazaspiro[3.5]nonane derivatives that inhibit G12C mutant KRAS [see Section 3, Evidence Item 2] . Industrial and academic groups pursuing covalent KRAS G12C inhibitor development can source this intermediate to replicate or improve upon the published synthetic route, ensuring direct comparability of biological results with the patent exemplars.

Cold-Chain-Managed Intermediate Stock for Multi-Step Medicinal Chemistry Campaigns

Given the requirement for storage at 2–8 °C in sealed, dry conditions [see Section 3, Evidence Item 4], this compound is best suited for research facilities equipped with refrigerated chemical storage and cold-chain shipping capabilities . Procurement planning should include a stability assessment upon receipt (e.g., ¹H NMR purity check) and aliquoting under inert atmosphere to minimise freeze–thaw cycles, ensuring consistent synthetic performance across long-term medicinal chemistry projects.

Density-Aware Formulation and Scale-Up Calculations

The predicted density of 2.350 g/cm³ [see Section 3, Evidence Item 3] should be used when converting between mass and volume for stock solution preparation in DMSO or other organic solvents . For scale-up operations, the higher density—attributable to the iodine atom—must be factored into reactor volume calculations, shipping weight estimates, and cost-per-unit-volume analyses relative to lighter analogues.

Quote Request

Request a Quote for 7-bromo-8-fluoro-6-iodoquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.